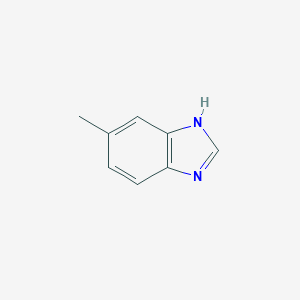

5-Methylbenzimidazole

Description

Properties

IUPAC Name |

6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXZXCZBMQPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060639 | |

| Record name | 5-Methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169-172 °C at 1.00E+00 mm Hg | |

| Record name | 5-methylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

614-97-1 | |

| Record name | 5-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56855UC8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

114-117 °C | |

| Record name | 5-methylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

5-Methylbenzimidazole synthesis protocols for research labs

An In-depth Technical Guide to the Synthesis of 5-Methylbenzimidazole for Research Laboratories

This guide provides detailed protocols, comparative data, and workflow visualizations for the synthesis of 5-methylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The following sections offer researchers and scientists a comprehensive resource for producing this compound in a laboratory setting.

Core Synthesis Methodologies

The synthesis of 5-methylbenzimidazole typically involves the cyclization of 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene) with a one-carbon electrophile. The most common and versatile methods utilize formic acid or its derivatives, though other approaches offer unique advantages. This guide details three prominent protocols.

Comparative Analysis of Synthesis Protocols

The selection of a synthesis protocol often depends on available starting materials, desired yield and purity, and laboratory capabilities. The table below summarizes the quantitative data for the described methods, allowing for an at-a-glance comparison.

| Protocol | Reagents | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |

| Method 1: Formic Acid with ZnO Nanoparticles | 4-Methyl-1,2-phenylenediamine, Formic acid | ZnO Nanoparticles | Not Specified | 70 °C | 94% | [1][2][3] |

| Method 2: Carbon Dioxide and Hydrogen | 4-Methyl-1,2-phenylenediamine, CO₂, H₂ | RuCl₂(dppe)₂ | Not Specified | Not Specified | 95% | [4][5] |

| Method 3: Acetic Anhydride | 4-Methyl-o-phenylenediamine, Acetic anhydride | Reflux | Several hours | Reflux | Not Specified | [6][7] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 5-methylbenzimidazole.

Method 1: Synthesis using Formic Acid with ZnO Nanoparticles

This method offers a high yield under relatively mild conditions, utilizing a nanoparticle catalyst.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Formic acid

-

Zinc oxide (ZnO) nanoparticles

-

Solvent (e.g., ethanol)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 4-methyl-1,2-phenylenediamine in a suitable solvent, add formic acid.

-

Introduce a catalytic amount of ZnO nanoparticles to the mixture.

-

Heat the reaction mixture to 70 °C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the ZnO nanoparticle catalyst.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Method 2: Synthesis via Reductive Cyclization with CO₂ and H₂

This protocol represents a greener chemistry approach, utilizing carbon dioxide as a C1 source.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Carbon dioxide (CO₂) gas

-

Hydrogen (H₂) gas

-

RuCl₂(dppe)₂ (or a similar ruthenium catalyst)

-

High-pressure reactor

-

Solvent (e.g., a high-boiling point ether or hydrocarbon)

-

Standard workup and purification equipment

Procedure:

-

In a high-pressure reactor, combine 4-methyl-1,2-phenylenediamine and the ruthenium catalyst in a suitable solvent.

-

Seal the reactor and purge with an inert gas.

-

Pressurize the reactor with carbon dioxide followed by hydrogen gas to the desired pressures.

-

Heat the reactor to the specified temperature and stir the reaction mixture.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the gases.

-

The product is isolated by removing the solvent and purified by column chromatography on silica gel.[4]

Method 3: Synthesis using Acetic Anhydride

This is a classic and straightforward method for producing the 2-methyl substituted benzimidazole, which is a related but distinct compound. For 5-methylbenzimidazole, a one-carbon source like formic acid or its equivalent is required. The reaction of 4-methyl-o-phenylenediamine with acetic anhydride would yield 2,5-dimethylbenzimidazole.[7] A more appropriate classical method for 5-methylbenzimidazole involves formic acid.

Classical Formic Acid Synthesis (Phillips-Ladenburg reaction): This is a foundational method for benzimidazole synthesis.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Formic acid (88-90%)

-

10% Sodium hydroxide solution

-

Decolorizing carbon

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, heat a mixture of 4-methyl-1,2-phenylenediamine and an excess of formic acid on a water bath at 100°C for 2 hours.[8][9]

-

Cool the reaction mixture and slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[8][9]

-

Collect the crude 5-methylbenzimidazole by vacuum filtration and wash with cold water.[8][9]

-

For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and digest for 15 minutes.[8][9]

-

Filter the hot solution rapidly through a pre-heated funnel.[8][9]

-

Cool the filtrate to 10-15°C to crystallize the product.[8][9]

-

Collect the pure 5-methylbenzimidazole by filtration, wash with cold water, and dry at 100°C.[8][9]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general chemical transformation for the synthesis of 5-methylbenzimidazole from 4-methyl-1,2-phenylenediamine and formic acid.

Caption: General reaction scheme for the synthesis of 5-methylbenzimidazole.

Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of 5-methylbenzimidazole in a research laboratory setting.

Caption: A typical workflow for the synthesis and purification of 5-methylbenzimidazole.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 7. ijmpronline.com [ijmpronline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

Greener Synthesis Routes for 5-Methylbenzimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methylbenzimidazole and its derivatives, crucial scaffolds in medicinal chemistry, has traditionally relied on methods that are often environmentally taxing. This technical guide explores the landscape of greener and more sustainable synthetic routes, providing detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in adopting more eco-friendly practices. The focus is on methodologies that offer significant advantages in terms of reduced solvent use, lower energy consumption, and the use of benign catalysts, without compromising on yield or purity.

Introduction to Greener Approaches

Conventional methods for benzimidazole synthesis frequently involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation.[1][2] Green chemistry principles are now guiding the development of alternative synthetic strategies that are not only environmentally responsible but also often more efficient and cost-effective.[1][3] Key greener approaches for the synthesis of 5-methylbenzimidazole derivatives include the use of alternative energy sources like microwave and ultrasound, employment of eco-friendly solvents and catalysts, and the development of one-pot synthesis protocols.[1][4][5][6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[4][7][8] This technology is particularly well-suited for the synthesis of benzimidazole derivatives, enabling the development of solvent-free or aqueous-based protocols.[4][9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

A one-pot synthesis of 2-substituted-5-methylbenzimidazoles can be efficiently carried out under microwave irradiation.[7]

Materials:

-

4-methyl-o-phenylenediamine

-

Substituted aromatic aldehyde

-

Alumina (acidic)

-

Methanol

-

Microwave reactor

Procedure:

-

A mixture of 4-methyl-o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) is prepared.

-

Acidic alumina (1 g) is added to the mixture.

-

The mixture is thoroughly triturated in a mortar and pestle.

-

The solid mixture is then subjected to microwave irradiation at a specified power (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).[9]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

The following diagram illustrates the general workflow for microwave-assisted synthesis.

Caption: General workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative for the synthesis of 5-methylbenzimidazole derivatives.[10][11] The cavitation effect induced by ultrasound enhances mass transfer and accelerates reaction rates, often at ambient temperature and pressure.[6][12]

Experimental Protocol: Ultrasound-Assisted Synthesis using a Reusable Catalyst

The synthesis of 2-substituted-5-methylbenzimidazoles can be achieved efficiently under ultrasonic irradiation using a recyclable nanocatalyst.[13]

Materials:

-

4-methyl-o-phenylenediamine

-

Substituted aromatic aldehyde

-

ZnFe2O4 nanocatalyst

-

Ethanol

-

Ultrasonic bath

Procedure:

-

In a reaction vessel, 4-methyl-o-phenylenediamine (0.1 mol), an aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe2O4 in ethanol (3 mL) are combined.[13]

-

The reaction mixture is then subjected to ultrasonic irradiation for a period of 30 minutes.[13]

-

The progress of the reaction is monitored using thin-layer chromatography.

-

After the reaction is complete, ethanol (10 mL) is added, and the mixture is stirred for 5 minutes.

-

The catalyst is separated by filtration and can be reused for subsequent reactions.

-

The solvent is removed under reduced pressure, and the resulting product is purified by column chromatography.[13]

The logical relationship for the ultrasound-assisted synthesis is depicted below.

Caption: Decision workflow for ultrasound-assisted synthesis.

Use of Greener Solvents and Catalysts

A significant stride in greening the synthesis of 5-methylbenzimidazole derivatives involves replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[5][14][15] Furthermore, the development of reusable and non-toxic catalysts is a cornerstone of sustainable chemistry.

Water-Based Synthesis with a Recyclable Catalyst

A notable example is the synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads in a water-ethanol solvent system at room temperature.[14] This method offers mild reaction conditions, short reaction times, and high yields, with the catalyst being recyclable for at least three cycles.[14]

Organocatalysis in a Green Solvent

Another approach utilizes oxalic acid as a metal-free organocatalyst for the one-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes in ethanol.[5] This method, performed under grinding conditions, is efficient, environmentally friendly, and allows for catalyst recovery and reuse.[5]

Comparative Data of Greener Synthesis Routes

The following table summarizes and compares the quantitative data from various greener synthesis methods for benzimidazole derivatives, providing a clear overview for researchers to select the most suitable protocol for their needs.

| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | Acidic Alumina | Solvent-free | - | 2-5 min | 79-89 | [7] |

| Microwave-Assisted | None | Methanol | - | 15 min | High | |

| Ultrasound-Assisted | ZnFe2O4 | Ethanol | Room Temp. | 30 min | High | [13] |

| Ultrasound-Assisted | NaOH/I₂ | - | Room Temp. | 4-7 min | up to 99 | [6] |

| Cu(II)-Alginate Beads | Cu(II)-Alginate | Water-Ethanol | Room Temp. | < 1 h | 70-94 | [14] |

| Organocatalysis | Oxalic Acid | Ethanol | - | 1-1.5 h | 85-92 | [5] |

| Deep Eutectic Solvent | None | ChCl:o-PDA | 80 | 10 min | 95-97 | [15] |

| Photocatalysis | Pt/B-N-TiO₂ | Ethanol-Water | - | - | High Selectivity | [16] |

| Ammonium Chloride Catalyzed | NH₄Cl | - | 80-90 | - | Moderate to Good |

Conclusion

The adoption of greener synthesis routes for 5-methylbenzimidazole derivatives is not merely an environmental consideration but a scientific advancement that often leads to more efficient, faster, and economical processes. The methodologies detailed in this guide, from microwave and ultrasound-assisted reactions to the use of novel catalysts and solvent systems, provide a robust toolkit for researchers. By leveraging these sustainable practices, the scientific community can continue to innovate in drug discovery and development while minimizing its ecological footprint. The provided experimental protocols and comparative data serve as a practical resource to facilitate the transition towards more environmentally benign synthetic chemistry.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chemmethod.com [chemmethod.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. jocpr.com [jocpr.com]

- 5. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]

- 6. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 7. rjptonline.org [rjptonline.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. heteroletters.org [heteroletters.org]

- 10. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imedpub.com [imedpub.com]

- 12. researchgate.net [researchgate.net]

- 13. cjm.ichem.md [cjm.ichem.md]

- 14. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.cnr.it [iris.cnr.it]

Characterization techniques for 5-Methylbenzimidazole derivatives

An In-depth Technical Guide to the Characterization of 5-Methylbenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-methylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its versatility and biological significance make the precise and thorough characterization of its derivatives a critical step in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the core analytical techniques employed to elucidate the structure, purity, and physicochemical properties of novel 5-methylbenzimidazole derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure of newly synthesized 5-methylbenzimidazole derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[6] ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts (δ) are highly dependent on the specific substituents on the benzimidazole ring. However, the core 5-methylbenzimidazole structure exhibits characteristic resonances.

| ¹H NMR (DMSO-d₆) Data for 5-Methylbenzimidazole Core | |

| Proton | Typical Chemical Shift (δ, ppm) |

| Imidazole N-H | 12.0 - 12.5 (broad singlet)[6][7] |

| C2-H | 8.1 - 8.2 (singlet)[7] |

| Aromatic C4-H | 7.3 - 7.5 (singlet or doublet)[7] |

| Aromatic C6-H | 7.0 - 7.2 (doublet)[7] |

| Aromatic C7-H | 7.4 - 7.6 (doublet)[7] |

| C5-CH₃ | 2.4 - 2.5 (singlet)[7] |

| ¹³C NMR (CDCl₃) Data for 5-Methylbenzimidazole Core | |

| Carbon | Typical Chemical Shift (δ, ppm) |

| C2 | ~139.4[7] |

| C4 | ~114.5[7] |

| C5 | ~131.8[7] |

| C6 | ~123.4[7] |

| C7 | ~113.8[7] |

| C3a (bridgehead) | ~136.4[7] |

| C7a (bridgehead) | ~135.4[7] |

| C5-CH₃ | ~20.7[7] |

Experimental Protocol: ¹H NMR Sample Preparation [6]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified 5-methylbenzimidazole derivative into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it effectively dissolves many benzimidazole derivatives and allows for the clear observation of the N-H proton.[6]

-

Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Carefully filter the solution directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. This removes any particulate matter.

-

Analysis: Cap the NMR tube, wipe the exterior with a tissue dampened with isopropanol, and insert it into the NMR spectrometer for analysis.

Workflow Visualization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[8] It is particularly useful for confirming the presence of N-H, C=N, and C=C bonds characteristic of the benzimidazole ring.

Data Presentation: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (imidazole) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic, CH₃) | Stretching | 2850 - 2980 |

| C=N (imidazole) | Stretching | 1600 - 1660[9] |

| C=C (aromatic) | Stretching | 1500 - 1600[9] |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the dry 5-methylbenzimidazole derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. Electrospray Ionization (ESI-MS) is a common soft ionization technique used for these types of molecules.[11]

Data Presentation: Mass Spectrometry Data

| Compound | Formula | Molecular Weight | Observed Ion [M+H]⁺ (m/z) |

| 5-Methylbenzimidazole | C₈H₈N₂ | 132.17 | 133.17 |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.

Crystallographic and Chromatographic Techniques

These methods are essential for determining the three-dimensional structure and assessing the purity of the synthesized compounds.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule.[12] This technique yields precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14]

Data Presentation: Information from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| **Bond Angles (°) ** | Angles formed between three connected atoms. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate crystal packing.[13] |

Experimental Protocol: X-ray Crystallography Workflow [12]

-

Crystallization: Grow high-quality single crystals of the 5-methylbenzimidazole derivative. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. These reflections are recorded by a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell and space group. The initial structure is solved using computational methods to determine the positions of the atoms in the unit cell.

-

Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in the final molecular structure.

Workflow Visualization

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of synthesized compounds and for quantifying them in various matrices.[15][16] A stability-indicating HPLC method can also be used to monitor the degradation of a compound over time.[15]

Data Presentation: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25 - 40 °C |

Experimental Protocol: Purity Analysis by HPLC

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute this stock to a working concentration (e.g., 10-20 µg/mL) using the mobile phase.

-

System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution into the HPLC system.

-

Data Analysis: Record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Thermal and Elemental Analysis

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound. TGA measures changes in weight as a function of temperature, indicating decomposition points. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and other phase changes.[17] This data is crucial for determining the stability and storage conditions of a potential drug substance.[2]

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula to confirm its elemental composition and purity.[1][18]

Role of Characterization in Drug Development

The characterization of 5-methylbenzimidazole derivatives is not an isolated academic exercise; it is an integral part of the drug discovery and development pipeline. Each technique provides critical data that informs the progression of a compound from a laboratory curiosity to a potential therapeutic agent.

Logical Relationship Visualization

References

- 1. Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. journalijdr.com [journalijdr.com]

- 11. asianpubs.org [asianpubs.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 15. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. theaspd.com [theaspd.com]

- 18. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 5-Methylbenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methylbenzimidazole (C8H8N2), a key heterocyclic compound relevant in medicinal chemistry and materials science. This document outlines detailed experimental protocols, data presentation, and visualizations to aid researchers in developing and executing robust analytical methods for the identification, quantification, and structural elucidation of this compound.

Introduction

5-Methylbenzimidazole is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. Its structural motif is found in a variety of pharmacologically active molecules. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and selective analysis of 5-Methylbenzimidazole in various matrices. This guide details the principles and practical aspects of its mass spectrometric analysis.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry data for 5-Methylbenzimidazole is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C8H8N2 | --INVALID-LINK-- |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |

| CAS Number | 614-97-1 | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 114-118 °C | - |

| Boiling Point | 311.5 °C at 760 mmHg | - |

| Solubility | Soluble in methanol, ethanol, and chloroform | - |

| Ionization Modes | Electron Ionization (EI), Electrospray Ionization (ESI) | --INVALID-LINK-- |

| Molecular Ion (M+) | m/z 132 (EI) | --INVALID-LINK-- |

| Protonated Molecule ([M+H]+) | m/z 133 (ESI) | Inferred from benzimidazole analysis |

| Base Peak (EI) | m/z 131 | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 5-Methylbenzimidazole using LC-MS/MS. These protocols are based on established methods for the analysis of benzimidazole derivatives and can be adapted as needed.

Sample Preparation

The choice of sample preparation method depends on the matrix. A general procedure for extraction from a biological matrix (e.g., plasma, tissue) is as follows:

-

Homogenization: Homogenize 1 g of the sample with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

-

Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 5000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the organic supernatant.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary after the initial liquid-liquid extraction.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

MRM Transitions:

The following table summarizes the proposed MRM transitions for the quantification and confirmation of 5-Methylbenzimidazole. The collision energies should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Proposed | Use |

| 5-Methylbenzimidazole | 133.1 | 118.1 | 20 | Quantification |

| 5-Methylbenzimidazole | 133.1 | 91.1 | 30 | Confirmation |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 5-Methylbenzimidazole.

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of protonated 5-Methylbenzimidazole ([M+H]+ at m/z 133) in the collision cell of a mass spectrometer is proposed to proceed as follows:

The initial fragmentation is likely the loss of a methyl radical from the protonated molecule to form the ion at m/z 118.1. Subsequent fragmentation of this ion can lead to the loss of hydrogen cyanide (HCN), a characteristic fragmentation of the benzimidazole ring, resulting in the ion at m/z 91.1.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize validation data for a quantitative method.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

| Matrix Effect | To be evaluated |

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of 5-Methylbenzimidazole. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offer a robust starting point for method development and validation. Researchers are encouraged to adapt and optimize these methods to suit their specific instrumentation and analytical requirements. The systematic approach outlined herein will enable the generation of high-quality, reliable data for a wide range of research and drug development applications.

An In-depth Technical Guide to the Solubility and Stability of 5-Methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of 5-Methylbenzimidazole, a key heterocyclic compound utilized in pharmaceutical development, agrochemicals, and polymer science.[1] Understanding these fundamental properties is critical for formulation development, ensuring product efficacy, safety, and shelf-life. This document outlines detailed experimental protocols for determining solubility and stability, presents data in a structured format, and visualizes key workflows and pathways.

Physicochemical Properties of 5-Methylbenzimidazole

5-Methylbenzimidazole is a derivative of benzimidazole with a methyl group at the 5-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Melting Point | 114-117 °C | [4] |

| Boiling Point | 169-172 °C @ 1 mmHg | [4] |

| pKa (Predicted) | 13.15 ± 0.30 | [4] |

| Appearance | Light yellow to brown crystalline powder | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. 5-Methylbenzimidazole is generally characterized as poorly soluble in water, with better solubility in certain organic solvents.

Qualitative and Quantitative Solubility Data

A summary of the available and illustrative quantitative solubility data for 5-Methylbenzimidazole is presented in Table 2.

Table 2: Solubility of 5-Methylbenzimidazole in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 (Insoluble) | Shake-Flask |

| Chloroform | 25 | 25 | [4] |

| Ethanol | 25 | Illustrative Data: 15 | Shake-Flask |

| Methanol | 25 | Illustrative Data: 20 | Shake-Flask |

| Acetone | 25 | Illustrative Data: 10 | Shake-Flask |

| Diethyl Ether | 25 | Soluble | - |

| Benzene | 25 | Soluble | - |

| 0.1 M HCl | 25 | Illustrative Data: 5 | pH-Solubility |

| 0.1 M NaOH | 25 | Illustrative Data: < 0.1 | pH-Solubility |

*Note: Data presented as "Illustrative Data" is hypothetical and serves to demonstrate data presentation. Actual experimental values should be determined using the protocols outlined below.

A predicted water solubility value for 5-Methylbenzimidazole is log10(S) = -2.74, where S is the molar solubility (mol/L).[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic equilibrium solubility of 5-Methylbenzimidazole in various solvents.

Materials:

-

5-Methylbenzimidazole powder

-

Selected solvents (e.g., water, ethanol, 0.1 M HCl)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of 5-Methylbenzimidazole to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of 5-Methylbenzimidazole in the diluted solution using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are performed to identify potential degradation products and pathways.[7][8][9][10]

Forced Degradation Studies

Forced degradation studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to achieve 5-20% degradation to provide insight into the molecule's stability.[10]

Table 3: Illustrative Forced Degradation Results for 5-Methylbenzimidazole

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Illustrative: 12% | Impurity A, Impurity B |

| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | Illustrative: 18% | Impurity C |

| Oxidation | 3% H₂O₂ | 24 | 25 | Illustrative: 8% | N-oxide derivative |

| Thermal | Dry Heat | 48 | 80 | Illustrative: 5% | Minor unspecified degradants |

| Photolytic | UV light (254 nm) | 12 | 25 | Illustrative: 15% | Photodegradant X |

*Note: The degradation percentages and products are illustrative. Actual results must be determined experimentally.

Experimental Protocols for Forced Degradation Studies

General Procedure:

-

Prepare a stock solution of 5-Methylbenzimidazole in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, transfer a known volume of the stock solution to a reaction vessel.

-

Apply the stress condition as described in the specific protocols below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect any degradation products.

Specific Protocols:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the 5-Methylbenzimidazole solution. Heat the mixture at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the 5-Methylbenzimidazole solution. Heat the mixture at 60°C. Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the 5-Methylbenzimidazole solution. Keep the mixture at room temperature.

-

Thermal Degradation: Store a solid sample of 5-Methylbenzimidazole in an oven at 80°C. Dissolve samples in a suitable solvent before analysis.

-

Photolytic Degradation: Expose a solution of 5-Methylbenzimidazole to UV light (e.g., 254 nm) in a photostability chamber.

Potential Degradation Pathways

Based on the structure of 5-Methylbenzimidazole and studies on related benzimidazole compounds, potential degradation pathways can be hypothesized. For instance, studies on mebendazole, another benzimidazole derivative, have shown that hydrolysis of functional groups attached to the benzimidazole ring can occur.[11][12]

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality and potency of a drug product over time.[13] Such a method should be able to separate the intact API from its degradation products and any excipients.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 5-Methylbenzimidazole. The presented protocols for solubility determination and forced degradation studies, along with the illustrative data and workflows, offer a solid foundation for researchers and drug development professionals. It is imperative that the illustrative data presented herein is replaced with experimentally determined values to ensure accurate and reliable formulation and development of products containing 5-Methylbenzimidazole.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 614-97-1 CAS MSDS (5-Methylbenzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. japsonline.com [japsonline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. biomedres.us [biomedres.us]

- 11. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Quantum Chemical Blueprint of 5-Methylbenzimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-Methylbenzimidazole, a significant heterocyclic compound in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its molecular structure, spectroscopic properties, and electronic characteristics through computational methods.

Introduction

5-Methylbenzimidazole is a derivative of benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings. The benzimidazole scaffold is a crucial pharmacophore found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The addition of a methyl group at the 5-position can significantly influence its physicochemical properties and biological interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the molecule's behavior at an atomic level, guiding the design and development of novel therapeutic agents.[2][3]

Computational Methodology

The theoretical investigations summarized herein are predominantly based on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization

The molecular structure of 5-Methylbenzimidazole was optimized to its ground state using DFT calculations. A common and effective approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.[6]

Spectroscopic Analysis

Theoretical vibrational and electronic spectra were simulated to complement experimental findings.

-

FT-IR and FT-Raman: Vibrational frequencies were calculated at the same level of theory as the geometry optimization. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the functional.[7]

-

UV-Visible Spectroscopy: Electronic transitions and the maximum absorption wavelengths (λmax) were predicted using Time-Dependent DFT (TD-DFT) calculations.[2]

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the 1H and 13C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data.[3]

Molecular Orbital and Electrostatic Potential Analysis

To understand the chemical reactivity and bonding nature of 5-Methylbenzimidazole, several analyses were performed on the optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions were analyzed. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.[8][9]

-

Molecular Electrostatic Potential (MEP): The MEP surface was mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[10][11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was used to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from electron transfers between occupied and unoccupied orbitals.[6][10]

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations on 5-Methylbenzimidazole.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.398 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.391 | C3-C4-C5 | 119.8 |

| C5-C6 | 1.396 | C4-C5-C6 | 120.2 |

| C1-C6 | 1.401 | C5-C6-C1 | 120.1 |

| C1-N1 | 1.385 | C6-C1-N1 | 107.8 |

| N1-C7 | 1.318 | C1-N1-C7 | 108.5 |

| C7-N2 | 1.379 | N1-C7-N2 | 111.2 |

| N2-C6 | 1.390 | C7-N2-C6 | 107.5 |

| C4-C8 | 1.510 | C3-C4-C8 | 120.5 |

| C8-H9 | 1.095 | H9-C8-H10 | 109.4 |

| C8-H10 | 1.095 | H9-C8-H11 | 109.5 |

| C8-H11 | 1.095 | H10-C8-H11 | 109.4 |

Note: The numbering scheme for atoms is provided in the molecular structure diagram below.

Table 2: Theoretical Vibrational Frequencies and Assignments

| Wavenumber (cm-1) | Assignment |

| 3450 | N-H Stretch |

| 3100-3000 | C-H Aromatic Stretch |

| 2950-2850 | C-H Methyl Stretch |

| 1620 | C=N Stretch |

| 1580-1450 | C=C Aromatic Ring Stretch |

| 1450 | CH3 Asymmetric Bend |

| 1380 | CH3 Symmetric Bend |

| 1300-1000 | C-H in-plane bend |

| 850-750 | C-H out-of-plane bend |

Note: These are representative frequencies. Actual values may vary based on the specific computational method and scaling factor used.[12][13]

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Energy Gap | 5.10 eV |

| Dipole Moment | 3.45 Debye |

Note: These values are indicative and depend on the level of theory employed.[8][14]

Visualizations

Molecular Structure and Computational Workflow

Caption: Molecular structure of 5-Methylbenzimidazole with atom numbering.

Caption: Workflow for quantum chemical calculations of 5-Methylbenzimidazole.

Molecular Docking Applications

Computational studies on 5-Methylbenzimidazole and its analogs often extend to molecular docking simulations.[15][16] This technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor. By calculating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can assess the potential of 5-Methylbenzimidazole derivatives as inhibitors for various diseases, including cancer and microbial infections.[17][18] The electronic properties and MEP data derived from quantum chemical calculations are crucial for understanding and predicting these interactions.

Conclusion

Quantum chemical calculations provide a powerful framework for elucidating the structural, spectroscopic, and electronic properties of 5-Methylbenzimidazole. The insights gained from these computational studies are instrumental in understanding its reactivity and potential as a pharmacophore. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in the rational design of novel and more effective benzimidazole-based therapeutic agents.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. esisresearch.org [esisresearch.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. acadpubl.eu [acadpubl.eu]

- 12. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jconsortium.com [jconsortium.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. ukm.my [ukm.my]

- 17. chemrevlett.com [chemrevlett.com]

- 18. Optimized Structure, in Silico Interaction and Molecular Docking Analysis of Two Benzimidazole-2-Thione Derivatives – Material Science Research India [materialsciencejournal.org]

Biological Screening of Novel 5-Methylbenzimidazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, particularly the 5-methylbenzimidazole core, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological screening of novel 5-methylbenzimidazole compounds, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the discovery and development of new therapeutic agents based on this versatile heterocyclic motif.

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of various novel 5-methylbenzimidazole derivatives reported in the literature. These tables are designed for easy comparison of the potency of different structural modifications on the 5-methylbenzimidazole core.

Table 1: Anticancer Activity of 5-Methylbenzimidazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5a | HepG-2 | 3.87 | Doxorubicin | 4.17 |

| HCT-116 | 8.34 | 5.57 | ||

| MCF-7 | 5.21 | 4.89 | ||

| HeLa | 6.98 | 5.12 | ||

| 6g | HepG-2 | 3.34 | Doxorubicin | 4.17 |

| HCT-116 | 10.92 | 5.57 | ||

| MCF-7 | 7.86 | 4.89 | ||

| HeLa | 9.15 | 5.12 | ||

| Compound 7 | MCF-7 | 25.72 | 5-FU | 78.52 |

| Compound 17 | MCF-7 | 17.8 | 5-FU | 1.9 |

| DU-145 | 10.2 | 1.7 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Doxorubicin and 5-Fluorouracil (5-FU) are commonly used standard anticancer drugs.

Table 2: Antimicrobial Activity of 5-Methylbenzimidazole Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | A. niger | Reference Compound | MIC (µg/mL) |

| 13f | 0.39 (MRSA) | - | - | - | Ciprofloxacin | - |

| 13g | 0.78 (MRSA) | - | - | - | ||

| 13h | 1.56 (MRSA) | - | - | - | ||

| 5i | 3.9 (MRSA) | 7.81 | 15.62 | 7.81 | Fluconazole | - |

| Compound 4 | ++ | ++ | - | - | Gentamicin/Ampicillin | - |

| Compound 11 | +++ | ++ | - | - |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus. Activity indicated by '+' is based on the zone of inhibition and is a qualitative measure where +++ > ++ > +. Ciprofloxacin and Fluconazole are standard antibacterial and antifungal agents, respectively.

Experimental Protocols

Detailed methodologies for key in vitro biological screening assays are provided below. These protocols are fundamental for assessing the anticancer and antimicrobial potential of novel 5-methylbenzimidazole compounds.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA solution and wash the wells five times with slow-running tap water. Remove excess water and allow the plates to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Discard the SRB solution and wash the wells five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by 5-methylbenzimidazole derivatives and a general workflow for their biological screening.

Signaling Pathways in Cancer

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential anticancer signaling pathways targeted by 5-methylbenzimidazole derivatives.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of novel 5-methylbenzimidazole compounds.

5-Methylbenzimidazole: A Preliminary Exploration of Its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzimidazole, a heterocyclic aromatic organic compound, is a derivative of benzimidazole. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules with a broad spectrum of activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While extensive research has been conducted on various substituted benzimidazoles, the precise mechanism of action for 5-Methylbenzimidazole is still in the preliminary stages of investigation. This technical guide provides a comprehensive overview of the current understanding, drawing from studies on closely related benzimidazole analogs to infer potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics based on the benzimidazole scaffold.

Potential Mechanisms of Action

Based on preliminary studies and research on analogous compounds, the mechanism of action of 5-Methylbenzimidazole is likely multifaceted. The primary proposed mechanisms include inhibition of tubulin polymerization, kinase modulation, and interference with viral replication machinery.

Anticancer Activity: Tubulin Polymerization Inhibition

A prominent mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This action is analogous to that of well-known tubulin inhibitors like colchicine. By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1] It is hypothesized that 5-Methylbenzimidazole may share this mechanism of action.

Kinase Inhibition

The benzimidazole scaffold is a common feature in many kinase inhibitors.[3] Kinases are crucial regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. Benzimidazole derivatives have been shown to inhibit a variety of kinases, including protein kinase CK1 delta, ABL1, MAPK14, and ERK2.[4][5] The inhibitory action often results from the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. While specific kinase targets for 5-Methylbenzimidazole have not been extensively characterized, its structural similarity to known kinase inhibitors suggests this as a probable mechanism of action.

Antiviral Activity: Allosteric Inhibition of Viral Polymerase

Certain benzimidazole derivatives have demonstrated potent antiviral activity. For instance, a number of benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[6] These inhibitors bind to a site on the polymerase distinct from the active site, inducing a conformational change that blocks the initiation of RNA synthesis.[6] This allosteric inhibition provides a high degree of selectivity for the viral enzyme over host cell polymerases. Given the broad antiviral potential of the benzimidazole class, it is plausible that 5-Methylbenzimidazole could exert antiviral effects through a similar mechanism against various viruses.

Quantitative Data Summary

Quantitative data on the biological activity of 5-Methylbenzimidazole is limited in the public domain. The following tables summarize the in vitro activity of various related benzimidazole derivatives against different cancer cell lines and kinases to provide a comparative context.

Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Positive Control (IC50, µM) | Reference |

| Benzimidazole acylhydrazone derivative | A549 (Lung) | MTT | 48 | 7.19 | 5-Fluorouracil (25.13), Gefitinib (15.82) | [7] |

| Benzimidazole acylhydrazone derivative | PC-3 (Prostate) | MTT | 48 | 10.21 | 5-Fluorouracil (30.11), Gefitinib (19.25) | [7] |

| 5-Methoxy-2-mercaptobenzimidazole derivative | MDA-MB-231 (Breast) | MTT | 24 | 24.78 ± 1.02 | Raloxifene (26.73) | [8] |

| Benzimidazole derivative (se-182) | A549 (Lung) | MTT | 72 | 15.80 | Cisplatin | [9] |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | MTT | 72 | 15.58 | Cisplatin | [9] |

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 5-tertbutyl-substituted 2-amidobenzimidazole | CK1δ | 1.00 | [4] |

| 5,6-dichloro-substituted 2-amidobenzimidazole | CK1δ | 0.98 | [4] |

| 5-chloro-substituted 2-amidobenzimidazole | CK1δ | 13.2 | [4] |

| Benzimidazole pyrazole derivative | KDM4A | 106 | [10] |

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of benzimidazole derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the anticancer effects of novel benzimidazole derivatives.[7][11]

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, PC-3, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

Test compounds (dissolved in DMSO to prepare stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[7][11]

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C. Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[7][11]

-

Data Acquisition and Analysis: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 values using suitable software.[7]

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., CK1δ, ABL1)

-

Kinase-specific substrate (e.g., casein for CK1δ)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a microplate well, add the test compound at various concentrations.

-

Add the kinase enzyme to the wells containing the test compound and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

-